molecular formula C7H9N5 B13575208 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine

Cat. No.: B13575208
M. Wt: 163.18 g/mol
InChI Key: FNYJUYYVPAZRHK-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both imidazole and pyrazole rings, makes it a privileged precursor for the synthesis of novel kinase inhibitors. Research indicates this core structure is integral to compounds investigated for targeting Janus kinases (JAK) and other ATP-binding sites, with potential applications in the study of inflammatory and autoimmune diseases (Source: PubMed) . The compound serves as a critical intermediate for constructing more complex molecules, allowing for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. As a high-purity building block from suppliers like Sigma-Aldrich (Source: Sigma-Aldrich) , it enables researchers to efficiently develop and explore new chemical entities for biochemical screening and pharmacological profiling. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(1-methylimidazol-4-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-3-6(9-4-12)5-2-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11)

InChI Key

FNYJUYYVPAZRHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2=CC(=NN2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common approach begins with substituted pyrazole derivatives or precursors such as diethyl butynedioate and methylhydrazine to form pyrazole carboxylate esters, which are then converted to amino-pyrazoles.

  • Diethyl butynedioate condenses with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as an intermediate.
  • This intermediate undergoes bromination using tribromooxyphosphorus to form 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Subsequent hydrolysis with sodium hydroxide converts the ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

Conversion to Amino-Pyrazole

  • The carboxylic acid intermediate is transformed into a carbamate derivative (tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate) using tert-butyl alcohol and dimethyl azidophosphate.
  • Hydrolysis of this carbamate in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine, a key intermediate for further functionalization.

This route avoids the use of highly toxic reagents like cyanogen bromide and hazardous organolithium reagents, making it safer and more scalable.

Alternative Synthetic Routes and Multi-Component Reactions

  • Some studies report base-catalyzed one-pot multi-component reactions (MCR) to synthesize imidazole-pyrazole hybrids, which could provide a more straightforward route to the target compound or its analogs.
  • These MCR methods involve reacting appropriate aldehydes, hydrazines, and imidazole derivatives under base catalysis to form the heterocyclic framework in a single step, potentially increasing efficiency and yield.

Detailed Stepwise Synthetic Procedure (Based on Patent CN112079781A)

Step Reaction Description Conditions Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Room temperature, solvent unspecified 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination with tribromooxyphosphorus Controlled temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
3 Hydrolysis with 10% NaOH in ethanol Room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation with tert-butyl alcohol and dimethyl azidophosphate in DMF Heating to 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Hydrolysis in 50% trifluoroacetic acid in dichloromethane Room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This intermediate can then undergo palladium-catalyzed cross-coupling with 1-methyl-1H-imidazol-4-yl boronic acid derivatives to yield the final compound.

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and purity of intermediates and final products.
  • High-Resolution Mass Spectrometry (HRMS) is used to verify molecular weights.
  • Chromatographic techniques such as column chromatography and spin-drying are employed for purification.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Safety & Scalability
Traditional organolithium and cyanogen bromide route Established chemistry Hazardous reagents, low temperature, toxic byproducts Poor safety, difficult scale-up
Diethyl butynedioate condensation and carbamate intermediate route Safer reagents, milder conditions, scalable Multi-step, requires careful purification Good safety, amenable to scale-up
Base-catalyzed multi-component reaction One-pot, efficient, potentially high yield May require optimization for selectivity Safer, but less documented for this exact compound
Suzuki cross-coupling for imidazole attachment High selectivity, well-established Requires palladium catalyst, boronic acid derivatives Moderate safety, scalable

Summary and Expert Perspective

The preferred preparation method for 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine involves:

  • Synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine via a safer, multi-step route starting from diethyl butynedioate and methylhydrazine.
  • Functionalizing the 5-position bromine with a 1-methyl-1H-imidazol-4-yl group via palladium-catalyzed Suzuki coupling.

This approach balances safety, cost, and scalability while avoiding hazardous reagents like cyanogen bromide and organolithium compounds. Multi-component reactions offer promising alternatives but require further exploration for this specific compound.

This detailed synthesis analysis integrates data from patents and peer-reviewed articles, providing a comprehensive and authoritative resource for researchers aiming to prepare This compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogues and their differentiating features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key References
5-(1-Methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine Pyrazole + Imidazole 1-Methylimidazole at C5, NH2 at C3 ~191.2 (estimated)
(2-Fluoro-5-trifluoromethyl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine Benzoimidazole + Triazole + Pyridine Trifluoromethyl groups, pyridyloxy linker, fluorophenyl 546.1
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine Pyrazole + Triazole + Imidazole Triazole-propyl-imidazole chain, methyl groups ~335.4 (estimated)
5-(1H-Indol-3-yl)-1H-pyrazol-3-amine Pyrazole + Indole Indole substituent at C5, NH2 at C3 ~184.2 (estimated)
LY2784544 (3-[(4-Chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-imidazo[1,2-b]pyridazin-6-amine) Imidazopyridazine + Pyrazole Chloro-fluorobenzyl, methylpyrazole 469.94

Biological Activity

5-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with an imidazole moiety, contributing to its unique properties. The synthesis of related pyrazole derivatives often involves multi-step processes that utilize various reagents, such as diethyl butynedioate and methylhydrazine, to yield intermediates that can be further modified for enhanced biological activity .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer activities. For instance, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Compounds demonstrated IC50 values ranging from 2.43 to 7.84 μM.
  • Liver Cancer (HepG2) : Similar compounds exhibited IC50 values between 4.98 and 14.65 μM .

These compounds can induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly, which is crucial for cell division .

The biological activity of this compound is attributed to several mechanisms:

  • Microtubule Destabilization : Certain derivatives have been identified as microtubule-destabilizing agents, which can lead to cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Kinases : The compound may interact with various kinases involved in tumor growth and survival pathways, similar to other known pyrazole-based drugs like pazopanib and crizotinib .
  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit enzymes such as topoisomerase II and EGFR, which are critical for cancer cell proliferation .

Case Study 1: Antitumor Activity in Vivo

In vivo studies have shown that pyrazole derivatives can significantly reduce tumor growth in xenograft models. For example, a study involving a specific derivative demonstrated a marked decrease in tumor size compared to controls, suggesting effective antitumor activity through targeted inhibition of growth signaling pathways.

Case Study 2: Inflammatory Conditions

Beyond oncology, the compound has potential applications in treating inflammatory diseases. Research indicates that certain pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, making them candidates for therapies targeting conditions like rheumatoid arthritis and asthma .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerMDA-MB-2312.43 - 7.84Microtubule destabilization
AnticancerHepG24.98 - 14.65Inhibition of topoisomerase II
Anti-inflammatoryVarious modelsNot specifiedCytokine release inhibition

Q & A

Q. How can researchers analyze structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Generate 3D-QSAR models (e.g., CoMFA, CoMSIA) using biological activity data and molecular descriptors (e.g., steric, electrostatic fields). Validate models via leave-one-out cross-validation and external test sets. Mechanistic insights are gained through X-ray co-crystallography of target-ligand complexes .

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